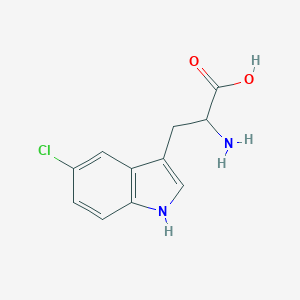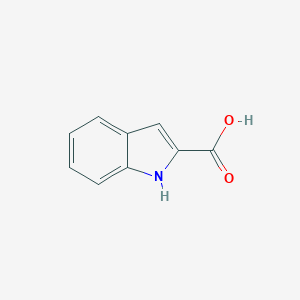
5-氯-dl-色氨酸
描述
2-amino-3-(5-chloro-1H-indol-3-yl)propanoic acid is a compound that belongs to the class of indole derivatives. Indole derivatives are significant in natural products and drugs due to their diverse biological activities. This compound features an indole ring, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The presence of a chlorine atom at the 5-position of the indole ring and an amino acid side chain makes this compound unique and potentially useful in various scientific research applications .
科学研究应用
2-amino-3-(5-chloro-1H-indol-3-yl)propanoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
作用机制
Target of Action
5-Chloro-DL-Tryptophan, also known as 2-amino-3-(5-chloro-1H-indol-3-yl)propanoic acid or H-Trp(5-Cl)-OH, is a derivative of the essential amino acid tryptophan . The primary targets of this compound are likely to be the same as those of tryptophan, which include various enzymes involved in its metabolism, such as indoleamine-2,3-dioxygenase (IDO), tryptophan-2,3-dioxygenase (TDO), and tryptophan hydroxylase .
Mode of Action
Tryptophan is a precursor for the synthesis of serotonin (5-HT), a neurotransmitter that plays a crucial role in mood regulation, sleep, and other physiological processes . The addition of a chlorine atom at the 5-position of the indole ring of tryptophan may alter its interactions with these enzymes, potentially leading to changes in the production of serotonin and other downstream metabolites.
Biochemical Pathways
Tryptophan metabolism primarily involves three pathways: the kynurenine, 5-hydroxytryptamine (serotonin), and indole pathways . The kynurenine pathway is the major route of tryptophan degradation, producing several bioactive compounds . The serotonin pathway leads to the production of serotonin, a critical neurotransmitter . The indole pathway, influenced by gut microbiota, leads to the production of several molecules, including ligands of the aryl hydrocarbon receptor . The introduction of a chlorine atom in 5-Chloro-DL-Tryptophan could potentially affect these pathways, altering the balance of these metabolites and their downstream effects.
Pharmacokinetics
Tryptophan is well-absorbed and widely distributed throughout the body, crossing the blood-brain barrier to participate in central nervous system functions . It is extensively metabolized, primarily through the kynurenine and serotonin pathways .
Result of Action
Given its structural similarity to tryptophan, it may influence the synthesis of serotonin and other tryptophan metabolites, potentially affecting various physiological functions, including mood regulation, sleep, and immune response .
Action Environment
Environmental factors such as diet, stress, and gut microbiota composition can influence tryptophan metabolism . These factors may also affect the action, efficacy, and stability of 5-Chloro-DL-Tryptophan. For example, diet can influence the availability of tryptophan for metabolism . Stress can alter the balance between the kynurenine and serotonin pathways, potentially affecting the mood . Gut microbiota can metabolize tryptophan into various indole derivatives, influencing gut health and immune function .
生化分析
Biochemical Properties
5-Chloro-DL-Tryptophan is involved in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to interact with the enzyme tryptophan hydroxylase, which is a rate-limiting enzyme in the serotonin synthesis pathway . The nature of these interactions is complex and can influence the function and activity of these biomolecules .
Cellular Effects
The effects of 5-Chloro-DL-Tryptophan on various types of cells and cellular processes are diverse. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to affect serotonin synthesis, which can have significant effects on cellular signaling .
Molecular Mechanism
The molecular mechanism of action of 5-Chloro-DL-Tryptophan involves its interactions at the molecular level with various biomolecules. It can bind to certain enzymes, leading to their inhibition or activation . It can also cause changes in gene expression, thereby influencing the synthesis of various proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Chloro-DL-Tryptophan can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 5-Chloro-DL-Tryptophan can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
5-Chloro-DL-Tryptophan is involved in several metabolic pathways. It interacts with various enzymes and cofactors . This can include effects on metabolic flux or metabolite levels .
Transport and Distribution
5-Chloro-DL-Tryptophan is transported and distributed within cells and tissues . This can involve interactions with various transporters or binding proteins, as well as effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of 5-Chloro-DL-Tryptophan and its effects on activity or function are complex. This can include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring . The chlorine atom can be introduced via electrophilic substitution using chlorinating agents such as N-chlorosuccinimide (NCS). The amino acid side chain can be attached through various methods, including the use of protecting groups and subsequent deprotection steps .
Industrial Production Methods
Industrial production of indole derivatives often involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, solvents, and temperature control. For example, the use of p-toluenesulfonic acid in toluene has been reported to give good yields of indole products . Additionally, continuous flow reactors and automated synthesis platforms can be employed to scale up the production process .
化学反应分析
Types of Reactions
2-amino-3-(5-chloro-1H-indol-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: Electrophilic substitution reactions can occur at the 5-position of the indole ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Chlorinating agents like N-chlorosuccinimide (NCS) or brominating agents like N-bromosuccinimide (NBS) can be used.
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Amino-substituted indole derivatives.
Substitution: Halogenated indole derivatives.
相似化合物的比较
Similar Compounds
2-amino-3-(4-amino-1H-indol-3-yl)propanoic acid: Similar structure but with an amino group at the 4-position instead of a chlorine atom.
2-amino-3-(5-iodo-1H-indol-3-yl)propanoic acid: Similar structure but with an iodine atom at the 5-position instead of a chlorine atom.
Uniqueness
2-amino-3-(5-chloro-1H-indol-3-yl)propanoic acid is unique due to the presence of the chlorine atom at the 5-position, which can influence its chemical reactivity and biological activity. The chlorine atom can enhance the compound’s lipophilicity and ability to cross cell membranes, potentially leading to improved pharmacokinetic properties .
属性
IUPAC Name |
2-amino-3-(5-chloro-1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O2/c12-7-1-2-10-8(4-7)6(5-14-10)3-9(13)11(15)16/h1-2,4-5,9,14H,3,13H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUKKZLIDCNWKIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=CN2)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 5-chloro-D-tryptophan in the context of the antibiotic longicatenamycin?
A1: 5-chloro-D-tryptophan is a newly discovered amino acid component of the peptide antibiotic longicatenamycin []. Its presence contributes to the overall structure and potentially the biological activity of the antibiotic. The study isolated and characterized this unique amino acid, highlighting its importance in understanding the structure-activity relationship of longicatenamycin.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















